Ammonium zirconyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

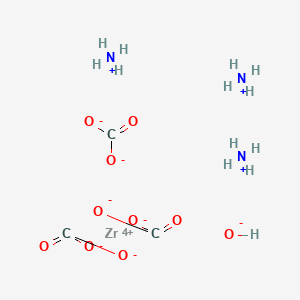

Ammonium zirconyl carbonate, also known as ammonium zirconium carbonate, is a chemical compound with the formula (NH₄)₂[Zr(OH)₂(CO₃)₂]. It is a versatile compound used in various industrial and scientific applications due to its unique properties. This compound is particularly valued for its role in the production of zirconia-based materials, which are known for their high thermal stability, mechanical strength, and resistance to corrosion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium zirconyl carbonate can be synthesized through the reaction of zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia. The reaction is typically carried out at ambient temperatures, and the resulting solution contains the this compound compound . The reaction can be represented as follows:

Zr(OH)4+2(NH4)2CO3→(NH4)2[Zr(OH)2(CO3)2]+2H2O

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of zirconium oxychloride as a starting material. The zirconium oxychloride is reacted with ammonium bicarbonate and ammonia under controlled temperature conditions to produce this compound . This method is advantageous due to its low cost and minimal environmental impact.

Analyse Des Réactions Chimiques

Decomposition and Stability

AZC solutions decompose under heat or evaporation, releasing NH3 and CO2:

(NH4)2Zr(CO3)3ΔZrO2+2 NH3↑+3 CO2↑+H2O

Stability Parameters

| Factor | Effect on AZC Stability |

|---|---|

| Temperature >60°C | Rapid gelation or precipitation |

| Dilution (<20% ZrO₂) | Reduced stability |

| Presence of tartaric acid | Enhanced thermal stability |

Crosslinking with Carboxylated Polymers

AZC reacts with carboxyl (−COOH) groups in polymers (e.g., starch, latex) through ligand exchange, forming zirconium-carboxyl coordination bonds:

Zr(CO3)34−+2 −COOH→Zr(OOCR)2+3 CO32−+2 H+

Mechanism

-

Destabilization : Loss of H2O and CO2 generates active zirconium sites .

-

Coordination : Each zirconium atom binds up to four carboxyl groups, enabling crosslinking .

Impact on Material Properties

| AZC Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Solubility (%) |

|---|---|---|---|

| 0 | 25.2 | 18.5 | 11.64 |

| 10 | 23.8 | 152.0 | 9.21 |

| 15 | 22.1 | 218.0 | 8.64 |

| Data from PVA/xylan composite films . |

Speciation in Aqueous Solution

AZC exists as a monomeric [Zr(CO3)4]4− complex in solution, confirmed by EXAFS and ¹³C NMR :

-

Coordination Geometry : Four carbonate ions bind bidentately to zirconium.

-

Stability Window :

-

[CO32−]: 0.8–1.2 M

-

[NH4+]: 2.0–3.0 M

-

Applications De Recherche Scientifique

Chemical Properties and Composition

- Chemical Formula : (NH4)2[Zr(CO3)2(OH)2]

- CAS Number : 68309-95-5

- Molecular Weight : 319.36 g/mol

- Density : Approximately 2.7 g/cm³

- Solubility : Highly soluble in water, forming a clear solution.

Paper and Coatings

AZC is widely utilized in the paper industry as a binder and insolubilizer. Its applications include:

- Coated Paper : Enhances the adhesion of coatings and improves the mechanical properties of paper products.

- Water-Based Inks : Acts as a crosslinker to improve printability and resistance to water, providing better durability in printed materials .

| Application | Description |

|---|---|

| Binder for Coatings | Improves strength and adhesion in paper coatings |

| Water-Based Inks | Enhances water resistance and print quality |

| Antimicrobial Agent | Used in textiles and timber for antimicrobial properties |

Ceramics

In ceramics, AZC serves as a binder and stabilizer, enhancing the strength and durability of ceramic materials. It contributes to improved mechanical properties in ceramic composites .

Textiles

AZC is employed as a flame retardant in textiles, making fabrics less flammable and more resistant to fire hazards. This application is crucial for safety in consumer products .

Pharmaceutical Applications

In the pharmaceutical sector, AZC functions as a stabilizer and binder in formulations, improving the stability and shelf life of medicines. Its properties make it suitable for use in various drug delivery systems .

Agricultural Uses

AZC is also applied in agriculture as a fertilizer additive. It provides essential nutrients such as nitrogen and phosphorus to enhance soil fertility and plant growth .

Case Study 1: Effect on Paper Coating Properties

A study investigated the influence of AZC on the properties of coated paper. The results indicated that AZC significantly improved the water resistance and mechanical strength of the paper, making it more suitable for high-quality printing applications .

Case Study 2: Use in Waterborne Acrylic Pressure-Sensitive Adhesives

Research demonstrated that incorporating AZC into waterborne acrylic adhesives enhanced their performance by improving adhesion and scrub resistance, thereby extending their usability in various applications such as packaging and labeling .

Mécanisme D'action

The mechanism of action of ammonium zirconyl carbonate primarily involves its ability to form stable zirconia upon decomposition. The compound undergoes hydrolysis and thermal decomposition to produce zirconia, which exhibits high thermal stability, mechanical strength, and resistance to chemical attack . These properties make zirconia an ideal material for various industrial and biomedical applications.

Comparaison Avec Des Composés Similaires

Ammonium zirconyl carbonate can be compared with other zirconium-based compounds, such as potassium zirconium carbonate and sodium zirconium carbonate. While all these compounds serve as precursors for zirconia, this compound is particularly valued for its ease of synthesis and low cost . Additionally, it offers better solubility in water compared to its potassium and sodium counterparts, making it more suitable for certain applications.

Similar Compounds

Potassium Zirconium Carbonate: Similar to this compound but uses potassium ions instead of ammonium ions.

Sodium Zirconium Carbonate: Uses sodium ions and has different solubility and reactivity properties compared to this compound.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in catalysis, biomedical fields, nanomaterials, and the paper industry. Its unique properties and ease of synthesis make it an important material for scientific research and industrial processes.

Propriétés

Numéro CAS |

32535-84-5 |

|---|---|

Formule moléculaire |

C3H5NO10Zr-2 |

Poids moléculaire |

306.30 g/mol |

Nom IUPAC |

azanium;zirconium(4+);tricarbonate;hydroxide |

InChI |

InChI=1S/3CH2O3.H3N.H2O.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H3;1H2;/q;;;;;+4/p-6 |

Clé InChI |

LVFYEEILIMUOEF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[OH-].[Zr+4] |

SMILES canonique |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[Zr+4] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.